tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
Overview
Description
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . This compound is characterized by the presence of an oxetane ring, a piperidine ring, and a carbamate group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can be synthesized through a multi-step process involving the reaction of 3-oxetanone with 4-N-BOC-aminopiperidine . The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like acetic acid. The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane or piperidine derivatives.
Scientific Research Applications
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
- tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl methyl carbamate
- tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl ethyl carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxetane ring enhances its stability and resistance to metabolic degradation, making it a valuable compound in drug development .
Properties
IUPAC Name |
tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-4-6-15(7-5-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKQLLBSIXYAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.